4-amino-N,N-diethyl-2-fluorobenzamide
Overview
Description
4-amino-N,N-diethyl-2-fluorobenzamide is an organic compound with the molecular formula C11H15FN2O. This compound is characterized by the presence of an amino group, a diethylamino group, and a fluorine atom attached to a benzamide core. It is a derivative of benzamide and is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-diethyl-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 4-amino-2-fluoroaniline is then reacted with diethylamine and a coupling agent like carbonyldiimidazole to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-diethyl-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
4-amino-N,N-diethyl-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N,N-diethyl-2-fluorobenzamide involves its interaction with specific molecular targets. The amino and diethylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-fluorobenzamide: Lacks the diethylamino group, which may result in different chemical and biological properties.
N,N-diethyl-2-fluorobenzamide:
4-amino-N,N-dimethyl-2-fluorobenzamide: Similar structure but with dimethyl groups instead of diethyl, which can influence its chemical behavior and interactions.
Uniqueness
4-amino-N,N-diethyl-2-fluorobenzamide is unique due to the presence of both amino and diethylamino groups, along with a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-amino-N,N-diethyl-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMORSHAALIHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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